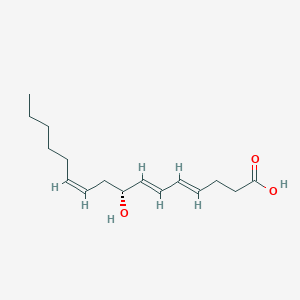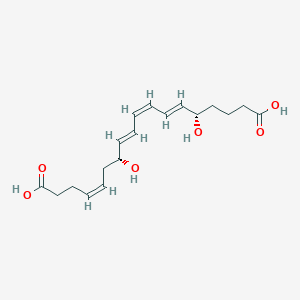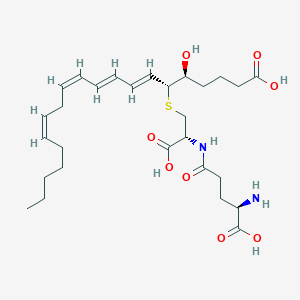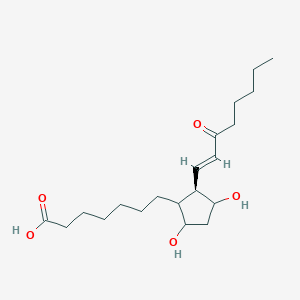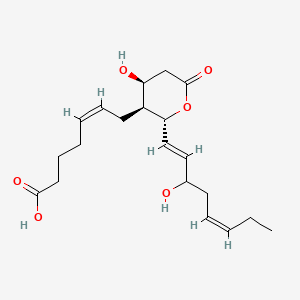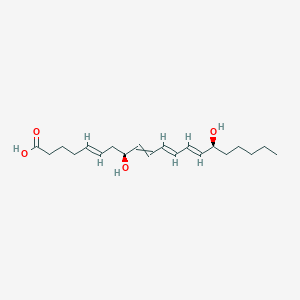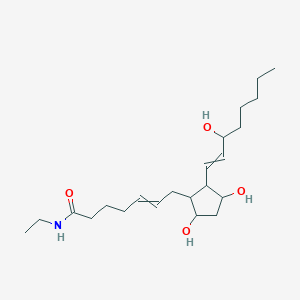
Prostaglandin I3 (sodium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prostaglandin I3 (sodium salt) is a bioactive lipid compound derived from eicosapentaenoic acid (EPA) through the action of cyclooxygenase (COX) and prostaglandin I synthase. It is known for its potent vasodilatory effects and its ability to inhibit platelet aggregation, making it similar in function to prostaglandin I2 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Prostaglandin I3 (sodium salt) is synthesized from eicosapentaenoic acid via the cyclooxygenase pathway. The process involves the conversion of eicosapentaenoic acid to prostaglandin H3, which is then converted to prostaglandin I3 by prostaglandin I synthase .
Industrial Production Methods: The industrial production of prostaglandin I3 (sodium salt) typically involves the extraction of eicosapentaenoic acid from marine sources, followed by enzymatic conversion using cyclooxygenase and prostaglandin I synthase. The product is then purified and converted to its sodium salt form for stability and solubility .
Types of Reactions:
Oxidation: Prostaglandin I3 can undergo oxidation reactions, particularly in the presence of reactive oxygen species.
Reduction: Reduction reactions can occur, although they are less common.
Substitution: Substitution reactions may occur at specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles depending on the specific functional group targeted.
Major Products Formed:
Oxidation: Formation of hydroxy derivatives.
Reduction: Formation of reduced prostaglandin derivatives.
Substitution: Formation of substituted prostaglandin derivatives.
Scientific Research Applications
Prostaglandin I3 (sodium salt) has a wide range of scientific research applications:
Chemistry: Used as a model compound to study lipid oxidation and reduction reactions.
Biology: Investigated for its role in cell signaling and inflammation.
Medicine: Explored for its potential therapeutic effects in cardiovascular diseases due to its vasodilatory and anti-platelet aggregation properties.
Industry: Utilized in the development of pharmaceuticals targeting cardiovascular health.
Mechanism of Action
Prostaglandin I3 (sodium salt) exerts its effects primarily through binding to prostacyclin receptors on the surface of endothelial cells and platelets. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in vasodilation and inhibition of platelet aggregation. The molecular targets include prostacyclin receptors and the associated signaling pathways involving cAMP .
Comparison with Similar Compounds
Prostaglandin I2 (prostacyclin): Similar in function but derived from arachidonic acid.
Prostaglandin E2: Involved in inflammation and pain perception.
Prostaglandin F2α: Influences smooth muscle contraction.
Uniqueness: Prostaglandin I3 (sodium salt) is unique due to its derivation from eicosapentaenoic acid, which is an omega-3 fatty acid. This gives it distinct anti-inflammatory and cardiovascular benefits compared to prostaglandin I2, which is derived from arachidonic acid, an omega-6 fatty acid .
Properties
Molecular Formula |
C20H30O5 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
5-[5-hydroxy-4-(3-hydroxyocta-1,5-dienyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid |
InChI |
InChI=1S/C20H30O5/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22/h3-4,8,10-11,14,16-19,21-22H,2,5-7,9,12-13H2,1H3,(H,23,24) |
InChI Key |
NCYSTSFUYSFMEO-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)O2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


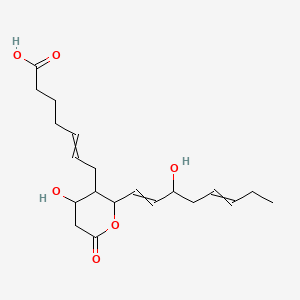
![(5Z)-5-[(3aS,4S,5R,6aS)-5-hydroxy-4-[2-(1-hydroxycyclohexyl)ethynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B10767782.png)
![4-(Benzylamino)-3-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione](/img/structure/B10767794.png)
